2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Description
The compound “2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid” features a complex heterocyclic architecture comprising a purinoimidazol core fused with a dihydroimidazole ring. Key structural attributes include:
- A 3-methoxyphenyl substituent at position 6, contributing aromatic and electron-donating properties.
- A methyl group at position 4 and 1,3-dioxo groups, which influence electronic distribution and hydrogen-bonding capacity.
While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural elucidation likely employs crystallographic tools such as SHELXL (for refinement) and ORTEP-3/WinGX (for visualization), as these are industry standards for small-molecule analysis .
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5/c1-19-14-13(15(25)22(17(19)26)9-12(23)24)21-7-6-20(16(21)18-14)10-4-3-5-11(8-10)27-2/h3-5,8H,6-7,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWLUYQQEHAACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(3-Methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid is a derivative of purine and imidazole structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C14H14N4O4
- Molecular Weight: 302.29 g/mol
- IUPAC Name: this compound
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study assessed various benzimidazole derivatives and found that certain modifications led to enhanced cytotoxicity against multiple cancer cell lines. The mechanism often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and repair.
Table 1: Cytotoxicity of Related Compounds
| Compound | GI50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.21 ± 0.04 | MCF-7 |
| Compound B | 36.6 ± 10.2 | NCI-H460 |
| Compound C | 22.4 ± 5.8 | SF-268 |
GI50 values represent the concentration required to inhibit cell growth by 50% after a continuous exposure of 48 hours.
Antimicrobial Activity
Compounds with similar structural motifs have demonstrated antimicrobial effects against a variety of pathogens. The presence of the methoxyphenyl group is thought to enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacteria and fungi.
The biological activity of This compound may be attributed to several mechanisms:
- Topoisomerase Inhibition: Similar compounds have been shown to inhibit topoisomerases I and II, leading to DNA damage and subsequent apoptosis in cancer cells.
- Enzyme Interaction: The compound may interact with various enzymes and receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: Some studies suggest that such compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
Case Studies
A notable case study involved the evaluation of a series of purine derivatives in vitro against human tumor cell lines. The study reported that modifications at specific positions on the purine ring significantly influenced the anticancer activity:
- Case Study Findings:
- Compounds with electron-withdrawing groups showed enhanced potency.
- The presence of a methoxy group was linked to improved bioavailability.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound and the purinoimidazol derivative in share fused purine-imidazole cores but differ in substitution patterns. The 3-methoxyphenyl group in the target compound may confer distinct electronic effects compared to the phenylmethyl group in .
- The acetic acid moiety (target) vs. methyl ester () impacts solubility and bioavailability. Acidic groups typically lower LogP (increased hydrophilicity), whereas esters enhance lipophilicity.
Physicochemical and Spectroscopic Properties
Table 2: Property Comparison
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, including cyclization of purine-imidazole precursors and functionalization with acetic acid derivatives. Key steps include:
- Cyclocondensation : Using substituted guanidines and α-keto esters under acidic conditions to form the purinoimidazole core .
- Acetic Acid Incorporation : Alkylation or coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to attach the acetic acid moiety .
- Optimization : Employ statistical experimental design (e.g., factorial or response surface methods) to evaluate variables like temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches and identifies critical interactions between parameters .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxyphenyl protons (δ 3.8–4.0 ppm for OCH₃), imidazole NH (δ 10–12 ppm), and acetic acid protons (δ 2.5–3.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~424.15) .
Intermediate Research Questions
Q. What computational tools are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the 1,3-dioxo group may act as a hydrogen-bond acceptor .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The methoxyphenyl group may occupy hydrophobic pockets in binding sites .
- Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations) to explore transition states during synthesis, as described in ICReDD’s workflow .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Example : Discrepancies in NMR splitting patterns may arise from dynamic processes (e.g., keto-enol tautomerism). Use variable-temperature NMR to stabilize conformers .
- Cross-Validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra to confirm the presence of 1,3-diketone groups .
Advanced Research Questions
Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?
- Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map binding partners in cell lysates .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates for hypothesized targets .
- Metabolomics : Track downstream metabolic changes via LC-MS to identify pathways modulated by the compound (e.g., apoptosis or oxidative stress) .
Q. How can researchers address conflicting results between in vitro and in vivo efficacy studies?
- Pharmacokinetic Analysis : Measure bioavailability, plasma half-life, and tissue distribution. Poor solubility (logP ~2.5 predicted) may limit in vivo activity .
- Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays. The acetic acid group may undergo glucuronidation, reducing efficacy .
- Dose-Response Refinement : Use allosteric modulation models to reconcile differences in potency thresholds between assays .
Q. What advanced methodologies enable efficient scale-up of synthesis for preclinical studies?
- Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer during critical exothermic steps (e.g., cyclization) .
- Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and automate quality control .
- Membrane Separation : Apply nanofiltration to isolate intermediates, reducing purification time compared to column chromatography .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
